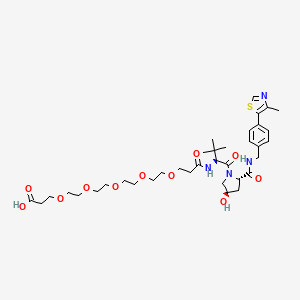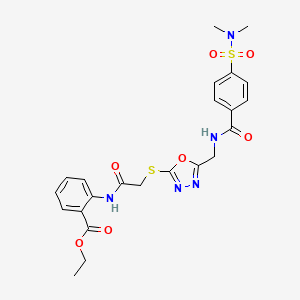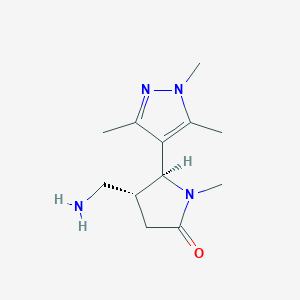![molecular formula C14H21N B2835241 4-[(2,5-Dimethylphenyl)methyl]piperidine CAS No. 683202-60-0](/img/structure/B2835241.png)
4-[(2,5-Dimethylphenyl)methyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2,5-Dimethylphenyl)methyl]piperidine” is a chemical compound with the CAS Number: 683202-60-0 . It has a molecular weight of 203.33 . The IUPAC name for this compound is 4-(2,5-dimethylbenzyl)piperidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H21N/c1-11-3-4-12(2)14(9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 . This indicates that the molecule contains a total of 14 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Piperidine derivatives, including those similar to 4-[(2,5-Dimethylphenyl)methyl]piperidine, have been studied for their potential as corrosion inhibitors. For example, research has shown that certain piperidine compounds can inhibit the corrosion of copper in acidic environments like sulfuric acid, suggesting a potential application in materials science and engineering for corrosion prevention (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Analytical Chemistry and Characterization
In analytical chemistry, derivatives of piperidine are important for the synthesis and characterization of various compounds. For instance, a study focused on preparing and characterizing a specific 'research chemical' diphenidine, which is structurally related to this compound. This research highlights the role of such compounds in developing analytical techniques for new substances (Wallach et al., 2015).
Gastric Antisecretory Agents
This compound analogs have been studied for their potential use as gastric antisecretory agents. A study on 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, for instance, explored their effectiveness in treating peptic ulcer disease, highlighting a possible application in pharmaceuticals (Scott et al., 1983).
Synthesis of Medicinal Compounds
Piperidine derivatives are pivotal in synthesizing various medicinal compounds. A study on the synthesis of new analogs of diphenylpyraline, which is structurally related to this compound, sheds light on this application. Such research is significant for drug development and understanding the biological activity of new compounds (Weis, Kungl, & Seebacher, 2003).
Quantum Chemical Studies
Quantum chemical calculations and molecular dynamics simulations have been used to study the corrosion inhibition properties of piperidine derivatives. These studies contribute to understanding the chemical properties and interaction mechanisms of these compounds at the atomic and molecular levels (Kaya et al., 2016).
Safety and Hazards
The compound is classified as a Category 2 flammable liquid (H225) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is also classified as harmful if swallowed (H302), toxic in contact with skin or if inhaled (H311 + H331), and causes severe skin burns and eye damage (H314) .
Propriétés
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-3-4-12(2)14(9-11)10-13-5-7-15-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBFFFKIOBFLSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683202-60-0 |
Source


|
| Record name | 4-[(2,5-dimethylphenyl)methyl]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2835159.png)


![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2835162.png)




![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2835168.png)
![[6-(Oxetan-3-yloxy)pyridin-2-yl]methanamine](/img/structure/B2835172.png)


![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2835179.png)
